2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate
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Overview
Description
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene is an organochlorine compound with the molecular formula C8H6Cl4O. It is a derivative of benzene, characterized by the presence of three chlorine atoms and a chloroethoxysulfonyl group attached to the benzene ring. This compound is used in various chemical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under controlled temperatures and pressures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where benzene or its derivatives are treated with chlorinating agents in the presence of catalysts. The process is optimized to achieve high yields and purity of the desired product. The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloroethoxysulfonyl group can lead to the formation of simpler sulfonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced sulfonyl compounds .
Scientific Research Applications
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethoxysulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: An organochlorine compound with three chlorine atoms attached to the benzene ring.
1,3,5-Trichlorobenzene: Another isomer of trichlorobenzene with different chlorine atom positions.
1,2,3-Trichlorobenzene: A third isomer with chlorine atoms in different positions, used in similar industrial applications.
Uniqueness
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene is unique due to the presence of the chloroethoxysulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in chemical synthesis and scientific research .
Properties
CAS No. |
85650-12-0 |
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Molecular Formula |
C8H6Cl4O3S |
Molecular Weight |
324.0 g/mol |
IUPAC Name |
2-chloroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl4O3S/c9-1-2-15-16(13,14)8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H2 |
InChI Key |
SWNKSMKQKDDVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCCl |
Origin of Product |
United States |
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